

5-Bromonicotinic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromonicotinic acid

Cat. No.: B110799

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Introduction

5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a pivotal building block in medicinal chemistry. Its unique structural features—a pyridine ring, a carboxylic acid functional group, and a strategically placed bromine atom—provide a versatile platform for synthetic modification. This adaptability allows for the systematic exploration of chemical space, making it an ideal foundational scaffold for the development of novel therapeutic agents across various disease areas. The pyridine core is a common motif in many biologically active compounds, while the carboxylic acid and bromine atom serve as convenient handles for a wide array of chemical transformations, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-bromonicotinic acid** is fundamental for its application in drug design and synthesis. These properties influence its reactivity, solubility, and handling characteristics.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ BrNO ₂	[1][2]
Molecular Weight	202.01 g/mol	[1][2]
IUPAC Name	5-bromopyridine-3-carboxylic acid	[1]
CAS Number	20826-04-4	[1][3]
Melting Point	178 - 185 °C	[4][5]
Appearance	Off-white to slightly brown powder	[4][5]
Solubility	Very soluble in water	[4]
pKa	No specific value found in searches	

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of **5-bromonicotinic acid** are key to its utility as a scaffold. It can be reliably synthesized on a large scale and subsequently functionalized through several key chemical transformations.

Synthesis of 5-Bromonicotinic Acid

The most common method for preparing **5-bromonicotinic acid** is through the direct bromination of nicotinic acid.[6] This reaction is typically carried out using bromine in the presence of thionyl chloride and a catalyst, such as iron powder.[6][7]

Experimental Protocol 1: Synthesis of 5-Bromonicotinic Acid via Direct Bromination

Materials:

- Nicotinic acid

- Thionyl chloride
- Powdered iron
- Bromine
- 4N Sodium hydroxide solution
- Ice water

Procedure:

- To a reaction vessel, add nicotinic acid (0.406 mol), thionyl chloride (0.96 mol), and powdered iron (2% by weight of nicotinic acid).^[7]
- Heat the mixture to 70°C with stirring.^[7]
- Over a period of 2 hours, add bromine (0.78 mol) dropwise to the reaction mixture.^[7]
- Reflux the reaction mixture for 6 hours with continuous stirring.^[7]
- After reflux, distill off the excess bromine and thionyl chloride.^[7]
- Cool the residue to 0°C and add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.^[7]
- The precipitate of **5-bromonicotinic acid** is collected by suction filtration (e.g., on a Buchner funnel).^[7]
- Wash the collected solid with ice water to yield the final product.^[7]

Key Chemical Transformations

The true power of **5-bromonicotinic acid** as a scaffold lies in the differential reactivity of its functional groups.

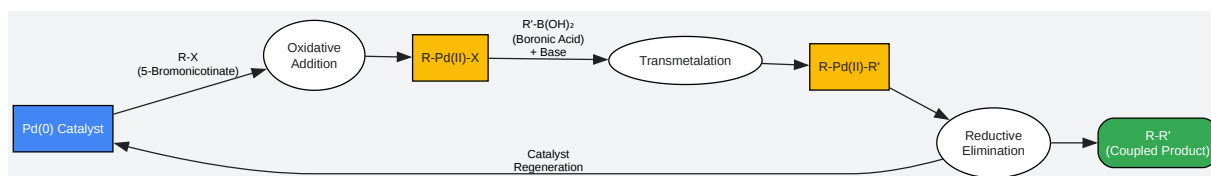
1. Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety is readily converted into more reactive intermediates, such as acyl chlorides, or directly into amides and esters. The conversion to 5-bromonicotinoyl chloride, typically using reagents like thionyl chloride or oxalyl chloride, is a crucial first step for many synthetic routes.[6] This reactive intermediate can then be coupled with a wide range of amines or alcohols to generate diverse libraries of amide and ester derivatives.[6]

2. Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.[6] The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is particularly well-suited for modifying the **5-bromonicotinic acid** scaffold.[2][6] This reaction allows for the introduction of a vast array of aryl and heteroaryl substituents at the 5-position, significantly expanding the structural diversity of the resulting molecules.[6]

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8][9]



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions.[9][10]

Materials:

- **5-Bromonicotinic acid** derivative (e.g., methyl 5-bromonicotinate) (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base (e.g., K₂CO₃, 2.0 mmol)
- Solvent system (e.g., Toluene/Ethanol/Water)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a round-bottom flask, combine the 5-bromonicotinate derivative, the arylboronic acid, and the base.[\[9\]](#)
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[\[9\]](#)
- Add the degassed solvent system, followed by the palladium catalyst.[\[9\]](#)
- Heat the reaction mixture to the required temperature (e.g., 80-100°C) with vigorous stirring.
[\[8\]](#)[\[9\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[9\]](#)
- Upon completion, cool the mixture to room temperature.
- Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[\[9\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[9\]](#)
- Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylnicotinic acid derivative.[\[9\]](#)

Reactant 1 (Derivative)	Reactant 2 (Arylboronic Acid)	Coupled Product	Yield (%)
5-Bromonicotinic acid derivative	Phenylboronic acid	5-Phenylnicotinic acid derivative	88
5-Bromonicotinic acid derivative	3-Fluoro-4-methylphenylboronic acid	5-(3-Fluoro-4-methylphenyl)nicotinic acid derivative	75

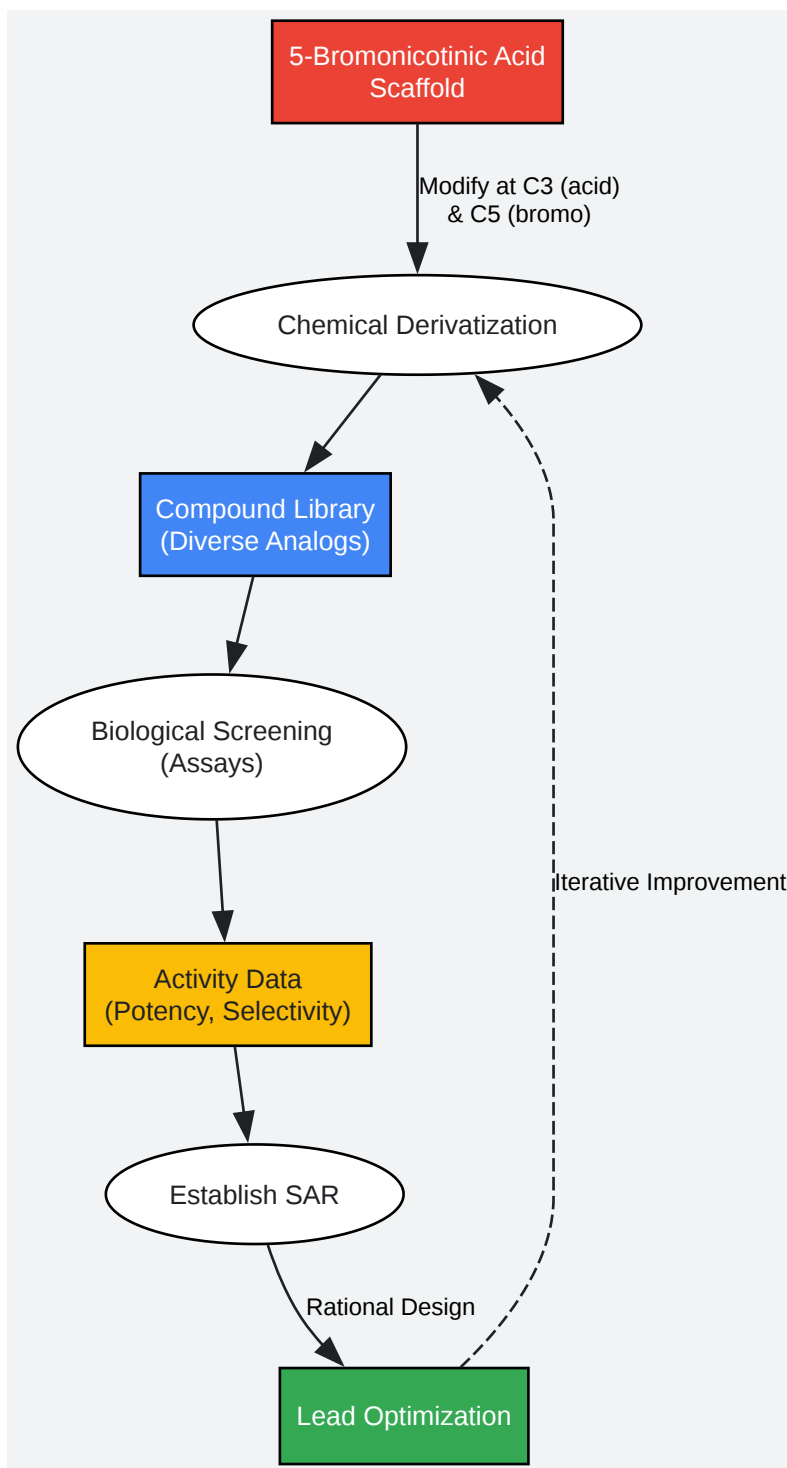
Data sourced from research on solid-phase synthesis of 5-aryl nicotinic acids.[6]

Applications in Drug Discovery

The structural and chemical versatility of **5-bromonicotinic acid** makes it a valuable scaffold for generating compound libraries for high-throughput screening and lead optimization.

Structure-Activity Relationship (SAR) Studies

5-Bromonicotinic acid is an excellent starting point for SAR studies.[6] The ability to independently modify the carboxylic acid group (position 3) and the aryl substituent (position 5) allows researchers to systematically probe the structural requirements for biological activity. This iterative process of synthesis and biological testing helps to identify key pharmacophoric features and optimize lead compounds for potency, selectivity, and metabolic stability.[6]



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Workflow for Structure-Activity Relationship (SAR) studies.

Therapeutic Targets and Indications

Derivatives of **5-bromonicotinic acid** have demonstrated potential across several therapeutic areas.

- **Vascular Disorders:** It is a key precursor in the synthesis of Nicergoline, a drug used to treat cerebrovascular and peripheral vascular disorders.[6]
- **Cardiovascular Diseases:** Specific amide derivatives of **5-bromonicotinic acid** have been investigated for their antiarrhythmic properties.[11] These compounds have been shown to exert a negative chronotropic effect, leading to a reduction in heart rate, which suggests potential applications in managing cardiac arrhythmias.[6]

Compound Name	Observed Effect
5-Bromonicotinic acid diethylamide	Negative chronotropic effect, heart rate reduction
1,2,4-Triazolamide-5-bromonicotinic acid	Negative chronotropic effect, heart rate reduction
5-Bromonicotinic acid monoethanolamide	Negative chronotropic effect, heart rate reduction
Data sourced from studies on the cardiovascular effects of 5-bromonicotinic acid derivatives.[6]	

- **Antiviral Research:** Molecular docking studies have indicated that **5-bromonicotinic acid** has a good binding affinity with hepatitis virus proteins (binding energies of -4.7 to -5.3 kcal/mol), suggesting its potential as a scaffold for developing antiviral agents.[12][13]
- **Enzyme Inhibition:** The scaffold was instrumental in creating a massive DNA-encoded library that led to the identification of potent inhibitors of soluble epoxide hydrolase (sEH), a significant target for treating inflammation and hypertension.[6]

Role as a Bioisostere

In drug design, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[14][15] The pyridine ring of **5-bromonicotinic acid** can act as a bioisostere for a phenyl ring, offering advantages such as

altered metabolic profiles, improved solubility, and the ability to form hydrogen bonds through the ring nitrogen.[15] This allows medicinal chemists to replace a core phenyl group in a known active compound with the 5-substituted nicotinic acid moiety to potentially enhance drug-like properties without losing biological activity.

Conclusion

5-Bromonicotinic acid stands out as a highly valuable and versatile scaffold in the field of drug discovery. Its synthetic tractability, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for generating vast libraries of structurally diverse compounds. The demonstrated success of its derivatives in various therapeutic areas, from cardiovascular disorders to enzyme inhibition, underscores its importance. As medicinal chemists continue to seek novel chemical matter, the **5-bromonicotinic acid** core will undoubtedly remain a foundational element in the design and development of the next generation of therapeutics.

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- To cite this document: BenchChem. [5-Bromonicotinic Acid: A Versatile Scaffold for Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110799#5-bromonicotinic-acid-as-a-foundational-scaffold-in-drug-discovery]

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